Cas no 1876652-01-5 ({1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine)
![{1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine structure](https://ja.kuujia.com/scimg/cas/1876652-01-5x500.png)
{1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine 化学的及び物理的性質
名前と識別子
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- 1876652-01-5
- EN300-1929605
- {1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
- {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
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- インチ: 1S/C11H13F3N2/c12-11(13,14)8-2-3-9(16-6-8)10(7-15)4-1-5-10/h2-3,6H,1,4-5,7,15H2
- InChIKey: NSYYKWOZLYVZEU-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C=C1)C1(CN)CCC1)(F)F
計算された属性
- 精确分子量: 230.10308291g/mol
- 同位素质量: 230.10308291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- XLogP3: 1.9
{1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929605-2.5g |
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine |
1876652-01-5 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1929605-10.0g |
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine |
1876652-01-5 | 10g |
$5837.0 | 2023-06-01 | ||
Enamine | EN300-1929605-5g |
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine |
1876652-01-5 | 5g |
$3273.0 | 2023-09-17 | ||
Enamine | EN300-1929605-0.25g |
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine |
1876652-01-5 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1929605-1.0g |
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine |
1876652-01-5 | 1g |
$1357.0 | 2023-06-01 | ||
Enamine | EN300-1929605-0.1g |
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine |
1876652-01-5 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1929605-0.05g |
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine |
1876652-01-5 | 0.05g |
$948.0 | 2023-09-17 | ||
Enamine | EN300-1929605-5.0g |
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine |
1876652-01-5 | 5g |
$3935.0 | 2023-06-01 | ||
Enamine | EN300-1929605-0.5g |
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine |
1876652-01-5 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1929605-1g |
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine |
1876652-01-5 | 1g |
$1129.0 | 2023-09-17 |
{1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine 関連文献
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
{1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamineに関する追加情報
Chemical Profile of {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine (CAS No. 1876652-01-5)
{1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine, identified by its CAS number 1876652-01-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclobutyl moiety linked to a pyridine ring, which is further substituted with a trifluoromethyl group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The presence of the trifluoromethyl group in the pyridine ring is particularly noteworthy, as this functional group is known to enhance the metabolic stability and binding affinity of small molecule drugs. In recent years, there has been a surge in the investigation of trifluoromethyl-containing compounds due to their demonstrated efficacy in various therapeutic areas, including oncology, anti-inflammatory, and antiviral applications. The cyclobutyl backbone contributes to the rigidity of the molecule, which can be advantageous in terms of optimizing interactions with biological targets such as enzymes and receptors.
Recent studies have highlighted the potential of heterocyclic compounds like {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine as scaffolds for novel drug candidates. The pyridine ring, being a common pharmacophore, facilitates interactions with biological systems through hydrogen bonding and hydrophobic effects. The combination of these structural elements suggests that this compound may exhibit desirable pharmacokinetic properties, including improved solubility and bioavailability.
In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are critical steps toward understanding their biological activity. Advances in synthetic methodologies have enabled the efficient preparation of intricate structures like {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine, allowing researchers to explore its potential applications in greater detail. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the desired framework while maintaining high selectivity and yield.
The trifluoromethyl group is particularly interesting from a chemical perspective, as it can influence both the electronic properties and steric environment of the molecule. This modification often enhances lipophilicity, which is a key factor in drug design for achieving optimal membrane penetration. Additionally, trifluoromethyl groups are known to increase metabolic stability by resisting oxidation processes that typically occur in biological systems.
Current research endeavors are focused on evaluating the pharmacological profile of {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine through in vitro and in vivo studies. Preliminary data suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health conditions. Such findings are crucial for guiding further optimization efforts aimed at enhancing its therapeutic potential.
The cyclobutyl ring introduces a unique three-dimensional arrangement that can be exploited to improve binding affinity and selectivity. By modulating the size and shape of the molecule, researchers can fine-tune its interactions with biological targets. This level of structural control is essential for developing drugs that are both effective and minimally toxic.
From an industrial perspective, the synthesis of {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine on an industrial scale presents challenges that require innovative solutions. Process chemists are continually refining synthetic routes to improve efficiency while maintaining cost-effectiveness. Such advancements are vital for translating laboratory discoveries into commercially viable pharmaceutical products.
The integration of computational chemistry tools has significantly accelerated the drug discovery process. Molecular modeling techniques allow researchers to predict how {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine will interact with biological targets before conducting expensive experimental trials. This approach not only saves time but also reduces resource consumption by prioritizing promising candidates based on theoretical data.
In conclusion, {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and rigid framework positions it as a valuable asset in ongoing pharmaceutical research efforts aimed at addressing unmet medical needs.
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